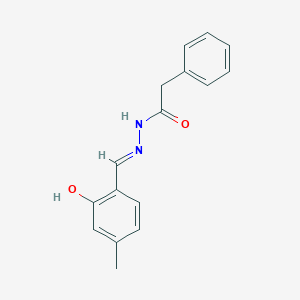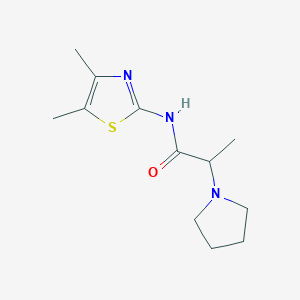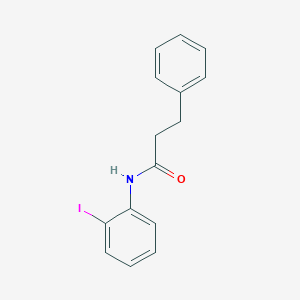
4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide, also known as clofibric acid, is a chemical compound that belongs to the family of fibrates. Fibrates are a class of drugs that are used to lower cholesterol and triglyceride levels in the blood. Clofibric acid is used as a research tool in biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
Clofibric acid works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis and inflammation.
Biochemical and Physiological Effects
Clofibric acid has been shown to have a number of biochemical and physiological effects in various experimental models. It has been shown to reduce triglyceride and cholesterol levels in the blood, increase insulin sensitivity, and reduce inflammation. Clofibric acid has also been shown to have anti-cancer and anti-fibrotic effects in various experimental models.
Avantages Et Limitations Des Expériences En Laboratoire
Clofibric acid is a useful tool for biochemical and physiological studies due to its ability to activate PPARα and modulate lipid metabolism and inflammation. However, it has limitations in terms of its specificity and potential off-target effects. It is important to carefully design experiments and use appropriate controls to ensure that the observed effects are due to the specific activation of PPARα by 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid. One area of interest is the development of more specific PPARα agonists that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of this compound acid in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-fibrotic effects of this compound acid.
Méthodes De Synthèse
Clofibric acid is synthesized by the reaction of 2,4-dichlorophenol with ethyl 4-pyridinecarboxylate to form 4-(2,4-dichlorophenoxy)-N-ethylpyridine-2-carboxamide. This intermediate is then reacted with butyric anhydride in the presence of a catalyst to form 4-(2,4-dichlorophenoxy)-N-ethyl-N-(4-pyridinylmethyl)butanamide acid.
Applications De Recherche Scientifique
Clofibric acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various experimental models. Clofibric acid has also been investigated for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-ethyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-22(13-14-7-9-21-10-8-14)18(23)4-3-11-24-17-6-5-15(19)12-16(17)20/h5-10,12H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGOVKLHZGANJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6026530.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B6026542.png)
![2-[(benzylthio)acetyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B6026550.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B6026559.png)

![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6026574.png)
![ethyl (2-{[(benzoylimino)(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6026603.png)
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![6-{[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6026633.png)
![ethyl 4-[3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B6026636.png)

![4-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-5-isoxazolyl}phenol](/img/structure/B6026643.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)